molecular formula C7H5BFNO2 B1630981 4-Cyano-3-fluorophenylboronic acid CAS No. 843663-18-3

4-Cyano-3-fluorophenylboronic acid

Cat. No. B1630981
M. Wt: 164.93 g/mol
InChI Key: DECWLXUOZUMPBF-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It has an average mass of 164.930 Da and a monoisotopic mass of 165.039734 Da .


Synthesis Analysis

The synthesis of 4-Cyano-3-fluorophenylboronic acid can be achieved from Triisopropyl borate and 4-Bromo-2-fluorobenzonitrile .

Scientific Research Applications

Synthesis Applications

  • Halodeboronation Reactions

    4-Cyano-3-fluorophenylboronic acid is used in halodeboronation reactions, leading to the formation of aryl bromides and chlorides, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).

  • Catalyzed Coupling Reactions

    It is involved in palladium(0)-catalyzed coupling reactions for synthesizing 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, impacting transition temperatures and phase stabilities in liquid crystals (Gray et al., 1995).

  • Pharmaceutical Intermediate Synthesis

    Used in the scalable synthesis of pharmaceutical intermediates, such as a PDE-4 inhibitor, demonstrating its utility in complex organic syntheses (Jiang et al., 2010).

Spectroscopy and Surface Chemistry

  • Spectroscopic Studies

    Its analogues like fluoro and formyl phenylboronic acids are subjects of systematic spectroscopic studies using FT-IR, FT-Raman, and SERS to understand adsorption modes and isomer geometry (Piergies et al., 2013).

  • Annulation Reactions

    Involved in [3 + 2] annulation reactions with alkynes or alkenes to form substituted indenones or indanones, showing its versatility in organic synthesis (Miura & Murakami, 2005).

Material Science and Nanotechnology

  • Boron-Containing Monolayers

    Studies reveal its reactions with H- and Cl-terminated Si(100) surfaces in solution, forming Si-O-B structures, crucial for semiconductor technology (Silva-Quiñones et al., 2021).

  • Glucose-Sensing Material

    Utilized in the development of photonic crystal glucose-sensing materials, indicating its application in noninvasive glucose monitoring (Alexeev et al., 2004).

  • Liquid Crystal Synthesis

    Integral in the preparation of novel liquid crystal compounds, laying a foundation for advanced liquid crystal material research (Shen Jin-ping, 2007).

Chemical Education

  • Undergraduate Laboratory Experimentation: Featured in contemporary undergraduate laboratory experiments, such as in the study of Suzuki–Miyaura cross-coupling reactions, enhancing educational experiences in organic and inorganic chemistry (Lee et al., 2020).

properties

IUPAC Name

(4-cyano-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECWLXUOZUMPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382448
Record name 4-Cyano-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenylboronic acid

CAS RN

843663-18-3
Record name 4-Cyano-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-fluorobenzeneboronic acid
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Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-bromobenzonitrile (18, 12.5 Kg, 62.5 mol) in anhydrous tetrahydrofuran (THF, 30 L) was treated with a solution of isopropylmagnesium chloride generated from magnesium (Mg, 1.8 Kg, 150 mol, 1.2 equiv) an 2-chloropropane (7.2 Kg, 92 mol, 1.47 equiv) in THF (20 L) and 2-(2-(dimethylamino)ethoxy)-N,N-dimethylethanamine (11 Kg, 69 mol, 1.1 equiv) at room temperature. The resulting mixture was then stirred at 12-20° C. for an additional 2 h before being treated with trimethylborate (9 Kg, 86.7 mol, 1.4 equiv) at 10-15° C. The reaction mixture was stirred at 7-16° C. for 40 min. When TLC and LC/MS showed that the reaction was deemed complete, the reaction mixture was quenched with 1 N aqueous hydrochloric acid (HCl, 35 Kg) at room temperature. The quenched aqueous reaction mixture was then extracted with ethyl acetate (EtOAc, 4×35 L). The combined organic extracts were washed with water (50 L), dried over magnesium sulfate (MgSO4), and concentrated under the reduced pressure. The residual solids were then recrystallized from acetonitrile (20 L) and hexanes (45 L) to afford the corresponding crude 3-fluoro-4-cyanophenyl boronic acid (5.0 Kg, 48% yield).
Quantity
12.5 kg
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reactant
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0 (± 1) mol
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30 L
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1.8 kg
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7.2 kg
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11 kg
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9 kg
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20 L
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Synthesis routes and methods II

Procedure details

Dissolve 2-Fluoro-4-bromobenzonitrile (200 g, 990 mmol, 1.00 eq.) and triisopropyl borate (228 g, 1188 mmol, 1.2 eq.) in 700 mL of THF and 1400 mL of toluene. Cool the mixture with a dry ice/acetone bath to an internal temperature of −75° C. Slowly add n-BuLi (396 mL of a 2.5 M solution in hexanes) over a period of 2 hours. After addition is complete, a light-red, thin slurry occurs. Let the solution stir at −74° C. for 15 minutes, allow the solution to warm to −20° C. and then quench with 1500 mL of 2.5 M HCl. Let the solution warm to RT. Separate layers, extract the aqueous layer with EtOAc, dry the combined organic phases with Na2SO4, filter and concentrate in vacuo to yield a light-brown solid. Triturate the solid with hexane and transfer to a scintered glass funnel. Rinse with hexane one more time to obtain a pale-yellow filtrate. Stir the light-brown solid with cold CH2Cl2 and filter. Rinse with a small volume of CH2Cl2 to yield an off-white solid and a brown filtrate. Dry the solid in a vacuum oven at 40° C. and dried to yield 112 g (679 mmol, 69%) of 3-fluoro-4-cyanophenylboronic acid as an off-white solid.
Quantity
200 g
Type
reactant
Reaction Step One
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228 g
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reactant
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Quantity
700 mL
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solvent
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1400 mL
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solution
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyano-3-fluorophenylboronic acid
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Citations

For This Compound
6
Citations
D Lin, SW Yang, CL Hsieh, KJ Hsu, T Gong, Q Wu… - ACS …, 2021 - ACS Publications
… binding of the MPBA–triosmium carbonyl cluster (Os–BA–C≡O; a secondary probe with a carbon monoxide signal at 2111 cm –1 ) to glucose and 4-cyano-3-fluorophenylboronic acid (F…
Number of citations: 10 pubs.acs.org
A Mangelis, R Jühlen, P Dieterich, M Peitzsch… - The Journal of Steroid …, 2019 - Elsevier
… For this a suspension of 412 mg (2.5 mmol) 4-cyano-3-fluorophenylboronic acid, 575 mg (2.5 mmol) 3-bromo-5-(1,3-dioxolan-2-yl)pyridine, 760 mg (2.75 mmol) silver carbonate and …
Number of citations: 7 www.sciencedirect.com
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
T Fukuda, R Goto, T Kiho, K Ueda, S Muramatsu… - Bioorganic & Medicinal …, 2017 - Elsevier
… N, DMAP, THF, 63–99%; (b) 4-Cyano-3-fluorophenylboronic acid, Pd(dppf)Cl 2 -CH 2 Cl 2 , K 3 PO 4 -nH 2 O, 1,2-dimethoxyethane/H 2 O, 7–58%; (c) Acetohydroxamic acid, potassium …
Number of citations: 11 www.sciencedirect.com
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com
JR Corte, T Fang, JJ Hangeland, TJ Friends… - Bioorganic & Medicinal …, 2015 - Elsevier
… Suzuki–Miyaura coupling of 3-bromophenyl (S)-2b or 4-chloropyridine (S)-2d with 4-cyano-3-fluorophenylboronic acid, followed by Boc-deprotection, gave (S)-2e and (S)-2f. An …
Number of citations: 20 www.sciencedirect.com

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